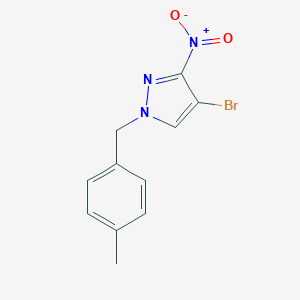

4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-[(4-methylphenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-8-2-4-9(5-3-8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURJBURYMXIUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

This technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, divergent synthetic utility, and rigorous characterization over generic descriptions.

Executive Summary

The compound 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole represents a "tris-functionalized" heterocyclic scaffold of significant utility in drug discovery. Its value lies in the orthogonal reactivity of its three core substituents:

-

C3-Nitro Group: A masked amine precursor allowing for late-stage nitrogen functionalization (urea, amide formation).

-

C4-Bromo Handle: A platform for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

-

N1-Benzyl Moiety: Provides lipophilic bulk and receptor engagement, stable to most standard reaction conditions.

This guide details the structural properties, regioselective synthesis, and divergent reactivity profiles necessary to utilize this scaffold in library generation.

Structural Architecture & Electronic Properties

The Push-Pull System

The pyrazole ring is electron-rich (

-

C3-Nitro Effect: Strong electron-withdrawing group (EWG). It deactivates the ring toward electrophilic aromatic substitution but activates the C5 position for potential deprotonation (acidity increase).

-

C4-Bromo Effect: Weakly deactivating but serves as an excellent site for oxidative addition by transition metals.

-

Regiochemistry: The placement of the nitro group at position 3 (rather than 5) is critical. In 1,3-disubstituted pyrazoles, the C5 proton is sterically accessible and electronically distinct, often appearing as a sharp singlet in

H NMR around

Physicochemical Profile (Calculated)

| Property | Value (Approx.) | Implication |

| Formula | Core scaffold | |

| Molecular Weight | 296.12 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP | 3.2 – 3.5 | High lipophilicity due to benzyl/bromo combination |

| H-Bond Donors | 0 | Good membrane permeability |

| H-Bond Acceptors | 4 | Nitro group and Pyrazole N2 |

| Topological PSA | ~60 Ų | Favorable for CNS/Oral bioavailability |

Synthetic Routes & Regioselectivity[2][3][4][5][6]

The synthesis of this compound hinges on the regioselective alkylation of the pyrazole nitrogen. The starting material is typically 4-bromo-3(5)-nitropyrazole.

The Regioselectivity Challenge

When alkylating 3(5)-nitropyrazole, two isomers are possible:

-

1-alkyl-3-nitro (Target): Thermodynamically and kinetically favored in basic conditions due to steric hindrance and lone-pair availability at the nitrogen distal to the nitro group.

-

1-alkyl-5-nitro (Impurity): The "ortho-like" isomer. Often formed if the base cation coordinates with the nitro oxygen, directing alkylation to the proximal nitrogen.

Mechanism: The nitro group withdraws electron density, making the adjacent NH (in the 5-nitro tautomer) more acidic but the nitrogen less nucleophilic. Alkylation preferentially occurs at the more nucleophilic nitrogen (N1), leading to the 3-nitro product.

Visual Workflow: Synthesis & Isomer Control

Figure 1: Regioselective alkylation pathway. The distal nitrogen (N1) is more nucleophilic, favoring the 3-nitro isomer over the sterically hindered 5-nitro isomer.

Chemical Reactivity Profile

Once constructed, the scaffold offers two primary divergent pathways.

Path A: Palladium-Catalyzed Cross-Coupling (C4)

The C4-bromide is highly reactive toward Pd(0).

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

-

Catalyst Choice:

or -

Base:

or

-

-

Sonogashira: Couples with terminal alkynes.

-

Buchwald-Hartwig: Amination at C4 is possible but challenging due to the electron-withdrawing nitro group deactivating the oxidative addition step; requires electron-rich ligands.

Path B: Nitro Group Reduction (C3)

The nitro group is a "masked" amine.

-

Chemoselectivity Warning: Standard catalytic hydrogenation (

) poses a high risk of hydrodehalogenation (cleaving the C-Br bond). -

Recommended Protocol: Use Iron (Fe) / Ammonium Chloride (

) or Tin(II) Chloride (

Visual Workflow: Divergent Functionalization

Figure 2: Divergent synthesis map showing the orthogonality of the three functional sites.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Rationale: Use of mild base in polar aprotic solvent maximizes yield of the thermodynamic (1,3) isomer.

-

Setup: Charge a round-bottom flask with 4-bromo-3-nitro-1H-pyrazole (1.0 equiv) and anhydrous DMF (Dimethylformamide, 0.5 M concentration).

-

Deprotection/Activation: Add

(1.5 equiv) or -

Alkylation: Add 4-methylbenzyl bromide (1.1 equiv) dropwise.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product usually has a higher

than the starting material. -

Workup: Pour into ice-water. The solid product should precipitate. Filter and wash with water.

-

Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes).

-

Note: If the 5-nitro isomer forms, it is typically more polar and elutes later.

-

Protocol 2: Chemoselective Nitro Reduction (Preserving Bromine)

Rationale: Avoids Pd/C to prevent loss of the bromine atom.

-

Setup: Dissolve the nitro-pyrazole (1.0 equiv) in Ethanol/Water (3:1) .

-

Reagent: Add Iron powder (5.0 equiv) and

(5.0 equiv). -

Reaction: Reflux (80°C) with vigorous stirring for 2–4 hours.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate. The amine is often an oil or low-melting solid; store under inert atmosphere as it is oxidation-sensitive.

Analytical Characterization (Expectations)

To validate the structure, specifically the regiochemistry (1,3 vs 1,5 isomer), use the following markers:

-

H NMR (DMSO-

- 2.30 ppm (3H, s): Methyl group on the benzyl ring.[1]

-

5.30 ppm (2H, s): Benzylic

- 7.15–7.25 ppm (4H, m): Aromatic protons of the p-tolyl group (AA'BB' system).

-

8.20–8.50 ppm (1H, s): Py-H5 .

-

Diagnostic: In the 1,3-isomer (target), H5 is adjacent to the N-benzyl group. In a NOESY experiment, this singlet will show a strong cross-peak with the benzylic

protons. The 1,5-isomer (impurity) would show a weaker interaction or different shift due to the adjacent nitro group.

-

-

C NMR:

-

Look for the C3-Nitro carbon (shifted downfield, ~145-155 ppm) and C4-Bromo carbon (shifted upfield, ~90-100 ppm).

-

References

-

Regioselectivity in Pyrazole Alkylation

-

Suzuki Coupling of Bromopyrazoles

- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Source:Journal of the American Chemical Society (via PMC).

-

URL:[Link]

-

Chemoselective Reduction Protocols

- Title: Nitro Reduction - Common Conditions (Fe/NH4Cl vs Pd/C).

- Source:Common Organic Chemistry.

-

URL:[Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Abstract & Scope

This application note details a robust, two-step synthetic protocol for 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole , a highly functionalized heterocyclic scaffold often utilized in the development of kinase inhibitors and energetic materials.

Unlike generic procedures, this guide addresses the critical challenge of regioselectivity inherent to the alkylation of asymmetric pyrazoles. By prioritizing bromination prior to alkylation, we eliminate the risk of halogenating the activated benzyl ring, ensuring high atom economy and purity.

Target Molecule Profile[1][2][3][4][5][6][7]

-

IUPAC Name: 4-bromo-1-[(4-methylphenyl)methyl]-3-nitro-1H-pyrazole

-

Molecular Formula:

-

Key Structural Features:

-

C3-Nitro: Strong electron-withdrawing group (EWG).

-

C4-Bromo: Handle for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

-

N1-Benzyl: Lipophilic anchor.

-

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize regiocontrol and minimize side reactions.

Pathway Selection

We employ a "Functionalize-Then-Alkylate" strategy (Path B in the diagram below).

-

Path A (Rejected): Alkylation first, followed by bromination.

-

Flaw: The 4-methylbenzyl group is an activated aromatic ring. Electrophilic bromination (

or NBS) would likely occur at the ortho-position of the benzyl ring (competitive bromination), leading to inseparable mixtures.

-

-

Path B (Selected): Bromination of the pyrazole core first, followed by

alkylation.

Regiochemistry of Alkylation

Alkylation of 4-bromo-3-nitro-1H-pyrazole involves a tautomeric equilibrium.

-

Steric Control: The bulky bromine at C4 and the nitro group at C3 create significant steric hindrance around N2.

-

Thermodynamic Control: Alkylation at N1 (distal to the nitro group) is thermodynamically favored, typically yielding the desired 1,3-isomer as the major product (>85:15 ratio), which can be purified via chromatography.

Figure 1: Synthetic route highlighting the preferred pathway and regiochemical outcome.

Experimental Protocols

Step 1: Synthesis of 4-bromo-3-nitro-1H-pyrazole

Objective: Selective halogenation of the C4 position.

Reaction Type: Electrophilic Aromatic Substitution (

Materials

| Reagent | Equiv. | Role |

| 3-Nitro-1H-pyrazole | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent |

| DMF (Anhydrous) | - | Solvent |

| Water | - | Quenching |

Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitro-1H-pyrazole (10.0 mmol) in DMF (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS (11.0 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12 hours.

-

Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a less polar product (

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white/off-white solid.

-

Isolation: Filter the solid under vacuum. Wash the filter cake copiously with water (3 x 20 mL) to remove residual DMF and succinimide.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Expected Yield: 85-95%.

-

Appearance: Off-white powder.

-

Step 2: Regioselective N-Alkylation[3]

Objective: Installation of the 4-methylbenzyl group at N1.

Reaction Type:

Materials

| Reagent | Equiv. | Role |

| 4-Bromo-3-nitro-1H-pyrazole | 1.0 | Substrate (from Step 1) |

| 4-Methylbenzyl bromide | 1.1 | Electrophile |

| Potassium Carbonate ( | 2.0 | Base |

| Acetonitrile (MeCN) | - | Solvent |

Protocol

-

Preparation: To a dry flask under nitrogen atmosphere, add 4-bromo-3-nitro-1H-pyrazole (5.0 mmol), anhydrous

(10.0 mmol), and MeCN (25 mL). -

Activation: Stir the suspension at room temperature for 30 minutes. This allows the base to deprotonate the pyrazole NH (

). -

Alkylation: Add 4-methylbenzyl bromide (5.5 mmol) dropwise.

-

Heating: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Note: Reflux ensures completion, but lower temperatures (60°C) may improve the regiomeric ratio (1,3 vs 1,5 isomer) at the cost of reaction time.

-

-

Workup:

-

Purification (Crucial):

-

The crude material contains the Major Isomer (Target) and Minor Isomer (1,5-substituted).

-

Column Chromatography: Silica gel (230-400 mesh).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (95:5

80:20). -

Elution Order: The 1,5-isomer (less polar due to shielding/steric compression) typically elutes first. The 1,3-isomer (Target, more polar) elutes second.

-

Characterization & Validation (QC)

To ensure the correct isomer was isolated, you must validate the structure using NMR. The position of the pyrazole proton (H5) is the diagnostic marker.

Data Summary Table

| Method | Parameter | Expected Result for Target (1,3-isomer) |

| Pyrazole H5 Signal | ||

| Benzyl | ||

| C3-Nitro Carbon | ||

| NOESY | Spatial Interaction | Strong NOE between Benzyl |

Diagnostic Logic (Self-Validating System)

-

Target (1,3-isomer): The Benzyl group is at N1. The H is at C5. They are adjacent. NOESY correlation observed.

-

Byproduct (1,5-isomer): The Benzyl group is at N1. The Nitro is at C5.[2] The H is at C3. The Benzyl group and the H are separated by the Nitro group. NO NOESY correlation (or very weak).

Figure 2: Quality Control decision tree for structural verification.

References

-

Regioselectivity in Pyrazole Alkylation

-

Title: Regioselective Synthesis of 1-Substituted Pyrazoles.[9]

- Source:Journal of Heterocyclic Chemistry.

- Context: Establishes that alkylation of 3-nitropyrazoles under basic conditions favors the 1,3-isomer due to steric hindrance

-

-

Bromination Protocols

- Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Deriv

- Source:ResearchG

- Context: Validation of NBS/DMF or as effective agents for C4 bromination of activated and deactiv

-

NMR Characterization of Nitroazoles

- Title: NMR chemical shifts of C-nitropyrazoles.

- Source:ResearchG

- Context: Provides reference shifts for distinguishing 3-nitro, 4-nitro, and 5-nitro isomers.

-

Commercial Analogues & Safety

Sources

- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 2. guidechem.com [guidechem.com]

- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dl.ndl.go.jp [dl.ndl.go.jp]

- 6. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

step-by-step preparation of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

This application note details the strategic synthesis of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole . The protocol is designed for high regioselectivity, prioritizing the formation of the N1-alkylated isomer (3-nitro) over the N2-alkylated isomer (5-nitro), and mitigates side reactions on the sensitive 4-methylbenzyl moiety.

Part 1: Strategic Analysis & Retrosynthesis

1.1 Target Molecule Profile

-

Core Scaffold: 1,3,4-trisubstituted pyrazole.

-

Key Challenge: Regiocontrol during the N-alkylation of the nitropyrazole core. 3-Nitro-1H-pyrazole tautomerizes; alkylation can occur at N1 (yielding the 3-nitro product) or N2 (yielding the 5-nitro product).

-

Synthetic Logic:

-

Route Selection: We utilize a "Core-First Functionalization" strategy. The pyrazole ring is brominated before alkylation.[1]

-

Rationale: The 4-methylbenzyl group is electron-rich (activated). If alkylation were performed first, subsequent bromination could competitively occur on the benzyl ring (ortho to the methyl group) rather than the electron-deficient (nitro-substituted) pyrazole C4 position. Pre-brominating the pyrazole eliminates this regiochemical risk.

-

1.2 Reaction Pathway (DOT Diagram)

Caption: Stepwise synthetic workflow preventing benzylic side-reactions.

Part 2: Detailed Experimental Protocols

Stage 1: Preparation of 4-Bromo-3-nitro-1H-pyrazole

Note: If 4-bromo-3-nitro-1H-pyrazole is purchased commercially, proceed directly to Stage 2.

Objective: Electrophilic bromination of the deactivated pyrazole ring. Mechanism: Electrophilic aromatic substitution (SEAr). The C4 position is the only available nucleophilic site, though deactivated by the C3-nitro group.

Reagents & Materials:

-

3-Nitro-1H-pyrazole (1.0 equiv)[2]

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

DMF (Dimethylformamide), Anhydrous (5 mL per mmol substrate)

-

Ethyl acetate / Brine (for workup)[3]

Protocol:

-

Setup: Charge a round-bottom flask with 3-nitro-1H-pyrazole and a magnetic stir bar.

-

Solvation: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir until fully dissolved.

-

Bromination: Add NBS portion-wise over 15 minutes at room temperature. Caution: Exothermic.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (Rf ~0.3) should disappear, and a less polar spot (Rf ~0.5) should appear.

-

Quench: Cool to room temperature. Pour the mixture into 5 volumes of ice-cold water.

-

Isolation:

-

If a precipitate forms: Filter the solid, wash with cold water, and dry under vacuum.

-

If no precipitate: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

-

-

Yield: Expect 85–95% yield. Product is typically a white to off-white solid.

Stage 2: Regioselective N-Alkylation

Objective: Alkylation of the pyrazole nitrogen with 4-methylbenzyl bromide. Critical Control Point: Regioselectivity. Under thermodynamic control (weak base, polar aprotic solvent), the alkylation favors the less hindered N1 position (distal to the nitro group in the tautomeric form), yielding the 1-alkyl-3-nitro isomer. The N2 alkylation (yielding 1-alkyl-5-nitro) is sterically and electronically disfavored but must be monitored.

Reagents:

-

4-Bromo-3-nitro-1H-pyrazole (Intermediate from Stage 1) (1.0 equiv)

-

4-Methylbenzyl bromide (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv)

-

Acetonitrile (MeCN) or DMF (0.2 M concentration)

Protocol:

-

Activation: In a dry flask, dissolve 4-bromo-3-nitro-1H-pyrazole in MeCN (preferred for easier workup) or DMF. Add K₂CO₃ . Stir at room temperature for 30 minutes to generate the pyrazolate anion.

-

Alkylation: Add 4-methylbenzyl bromide dropwise.

-

Reaction: Stir at Room Temperature for 12–16 hours.

-

Note: Avoid heating initially to maximize regioselectivity. If reaction is sluggish after 12h, warm to 50°C.

-

-

Monitoring: TLC (20% EtOAc/Hexanes). The N-alkylated product will be significantly less polar than the free N-H pyrazole.

-

Workup:

-

Filter off the inorganic salts (K₂CO₃/KBr).

-

Concentrate the filtrate under reduced pressure.

-

Resuspend residue in Ethyl Acetate, wash with water and brine.

-

-

Purification:

-

Recrystallization (Preferred): The 3-nitro isomer is typically highly crystalline. Dissolve the crude solid in hot Ethanol or EtOH/Water mixture. Cool slowly to 4°C.

-

Flash Chromatography: If necessary, purify on silica gel (Gradient: 0% → 20% EtOAc in Hexanes). The 3-nitro isomer (Target) usually elutes after the 5-nitro isomer (minor impurity) due to the strong dipole of the 3-nitro group, although this order can reverse depending on the exact mobile phase; NMR verification is mandatory .

-

Part 3: Validation & QC (Self-Validating System)

3.1 Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Purity | >98% | HPLC (254 nm) |

| Identity | Matches Reference Structure | 1H NMR, 13C NMR, MS |

| Regio-Purity | >20:1 (N1 vs N2 isomer) | 1H NMR (NOE) |

3.2 Structural Confirmation (NMR Logic) To distinguish the target (3-nitro) from the isomer (5-nitro):

-

NOE (Nuclear Overhauser Effect):

-

Target (1-benzyl-3-nitro): Irradiating the benzylic -CH₂- protons should show a strong NOE enhancement of the Pyrazole-H5 proton (the proton on the ring carbon adjacent to the nitrogen).

-

Isomer (1-benzyl-5-nitro): Irradiating the benzylic -CH₂- protons will show no or weak NOE to the Pyrazole-H3 proton because the bulky nitro group sits between the benzyl and the ring proton.

-

-

Chemical Shift: The benzylic -CH₂- in the 5-nitro isomer is often deshielded (shifted downfield) relative to the 3-nitro isomer due to the anisotropic effect of the adjacent nitro group.

3.3 Data Summary Table

| Component | 1H NMR Shift (Approx. in CDCl3) | Multiplicity | Integral |

| Pyrazole-H5 | δ 7.45 - 7.60 ppm | Singlet (s) | 1H |

| Aryl (Benzyl) | δ 7.10 - 7.25 ppm | Multiplet (m) | 4H |

| Benzyl-CH2 | δ 5.20 - 5.35 ppm | Singlet (s) | 2H |

| Methyl-Ar | δ 2.35 ppm | Singlet (s) | 3H |

Part 4: Safety & Troubleshooting

4.1 Hazard Management

-

3-Nitro-1H-pyrazole: Potentially energetic. Do not subject to high heat (>100°C) or mechanical shock in dry form.

-

4-Methylbenzyl bromide: Potent lachrymator. Handle only in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

-

NBS: Irritant. Store in a refrigerator; degraded NBS (yellow/orange) yields poor results.

4.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Wet DMF or old NBS | Use anhydrous DMF; recrystallize NBS from water before use. |

| Poor Regioselectivity (Step 2) | Reaction temperature too high | Conduct alkylation at 0°C → RT. Do not heat. |

| Benzylic Bromination (Impurity) | Radical mechanism active | Ensure Step 1 workup removes all NBS/Br₂ before adding benzyl bromide. Exclude light during Step 2. |

| Oily Product | Residual Solvent | Dry under high vacuum for 24h. Induce crystallization by scratching with a glass rod in cold hexanes. |

References

-

Regioselectivity in Pyrazole Alkylation: Norman, N. J., et al.[4][5][6][7][8] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[8] The Journal of Organic Chemistry, 2022, 87(15), 10018-10025.[4]

-

Synthesis of 4-Bromo-3-nitro-1H-pyrazole: Jaćimović, Ž. K., et al.[9] "Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate." Zeitschrift für Kristallographie - New Crystal Structures, 2025.[9]

-

General Methods for Nitropyrazoles: Kleizienė, N., et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[10][11] Molbank, 2009, M639.[10]

-

Alkylation Conditions & Solvents: BenchChem Technical Notes. "Optimizing N-Alkylation of Pyrazoles."

Sources

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. 3-bromo-1-methyl-4-nitro-1H-pyrazole | C4H4BrN3O2 | CID 13185127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Secure Verification [vinar.vin.bg.ac.rs]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Strategic Utility of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole in Modern Drug Discovery

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity for diverse functionalization have rendered it a "privileged scaffold," a core molecular framework that consistently appears in a multitude of pharmacologically active agents.[4][5] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[4][5] This has led to the successful development of numerous blockbuster drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscoring the therapeutic relevance of this heterocyclic system.[3]

The strategic importance of pyrazole derivatives lies in their ability to engage with a wide array of biological targets through various non-covalent interactions. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating precise molecular recognition at the active sites of enzymes and receptors. Furthermore, the planar aromatic ring can participate in π-stacking interactions, while substituents at the 1, 3, 4, and 5-positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable, yet underexplored, drug intermediate: 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole . This molecule is meticulously designed for synthetic utility, offering three distinct points of chemical modification. The 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties. The 3-nitro group, a strong electron-withdrawing group, can be readily reduced to a primary amine, which can then be acylated, alkylated, or used to construct fused heterocyclic systems. Finally, the 1-(4-methylbenzyl) group provides steric bulk and lipophilicity, which can be crucial for modulating the compound's ADME (absorption, distribution, metabolism, and excretion) profile.

These application notes will provide a comprehensive overview of the synthesis and potential applications of this key intermediate, offering detailed, field-proven protocols for its preparation and subsequent elaboration into more complex, drug-like molecules.

Synthesis of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole: A Multi-step Protocol

The synthesis of the title compound is a sequential process involving N-alkylation, nitration, and bromination. While a single literature source detailing this exact multi-step synthesis is not available, the following protocol has been constructed based on established methodologies for the individual transformations of pyrazole systems.[6]

Logical Workflow for the Synthesis

Caption: Synthetic workflow for the target intermediate.

Protocol 1: N-Alkylation of 3(5)-Nitropyrazole

The initial step involves the regioselective N-alkylation of 3(5)-nitropyrazole with 4-methylbenzyl bromide. The regioselectivity of pyrazole alkylation can be challenging due to the presence of two reactive nitrogen atoms.[7][8] However, the use of a polar aprotic solvent like DMF and a mild base such as potassium carbonate generally favors the formation of the N1-alkylated product, which is the desired regioisomer in this case.[7]

Materials:

-

3(5)-Nitropyrazole

-

4-Methylbenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3(5)-nitropyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 4-methylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-methylbenzyl)-3-nitro-1H-pyrazole.

Protocol 2: Bromination of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole

The subsequent step is the electrophilic bromination of the pyrazole ring. The electron-withdrawing nitro group at the 3-position deactivates the ring towards electrophilic substitution. However, the 4-position remains the most susceptible to bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Materials:

-

1-(4-methylbenzyl)-3-nitro-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile, anhydrous

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-(4-methylbenzyl)-3-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

The crude product, 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole, can be purified by recrystallization from ethanol or by flash column chromatography if necessary.

Application Notes: Harnessing the Synthetic Potential

The title compound is a versatile intermediate designed for diversification. The following protocols outline key transformations that unlock its potential in the synthesis of complex molecular architectures.

Application Workflow

Caption: Potential synthetic transformations of the title intermediate.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the 4-position of the pyrazole and various aryl or heteroaryl boronic acids.[9][10] This reaction is highly valued in drug discovery for its broad substrate scope and functional group tolerance.[11]

Materials:

-

4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

XPhos (0.1 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), XPhos (0.1 eq), and potassium phosphate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 4-aryl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / XPhos | A robust catalytic system for coupling with heteroaryl halides.[9] |

| Base | K₃PO₄ | A moderately strong base suitable for a wide range of boronic acids. |

| Solvent | Dioxane/Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Sufficient to promote catalytic turnover without significant decomposition. |

Protocol 4: Sonogashira Coupling

The Sonogashira coupling enables the introduction of a diverse range of alkynyl groups at the 4-position of the pyrazole core.[12][13][14] This transformation is particularly useful for generating linear, rigid scaffolds often sought in drug design.[15]

Materials:

-

4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

-

Terminal alkyne (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole (1.0 eq) in anhydrous toluene and triethylamine (3:1 v/v), add the terminal alkyne (1.5 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Stir the reaction at room temperature or heat to 50-70 °C for 4-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the 4-alkynyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole.

| Parameter | Condition | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic catalytic system for Sonogashira couplings.[13] |

| Base | Triethylamine | Acts as both a base and a solvent. |

| Solvent | Toluene | A common non-polar solvent for this reaction. |

| Temperature | Room temp to 70 °C | Reaction temperature depends on the reactivity of the alkyne. |

Protocol 5: Reduction of the Nitro Group

The reduction of the 3-nitro group to a primary amine opens up a plethora of synthetic possibilities for further derivatization.[16] Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.[17] However, for substrates sensitive to hydrogenation, chemical reduction methods are excellent alternatives.[1][18]

Method A: Catalytic Hydrogenation

Materials:

-

4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

-

Palladium on carbon (10% Pd/C), 50% wet

-

Ethanol or Methanol

-

Hydrogen gas supply

-

Celite®

Procedure:

-

Dissolve 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol% catalyst loading) under an inert atmosphere.

-

Evacuate the vessel and backfill with hydrogen gas (this can be done using a balloon for small scale or a Parr hydrogenator for larger scale).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine.

-

The product can be purified by recrystallization or column chromatography if necessary.

Method B: Chemical Reduction with Iron and Ammonium Chloride

Materials:

-

4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (2.0 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Celite®

Procedure:

-

In a round-bottom flask, prepare a suspension of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (2.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

-

Wash the filter cake thoroughly with ethyl acetate.

-

Concentrate the filtrate to remove the organic solvents.

-

Extract the remaining aqueous layer with ethyl acetate.

-

Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired amine.

Conclusion

4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is a strategically designed drug intermediate that offers medicinal chemists a powerful tool for the rapid generation of diverse compound libraries. Its three distinct points of functionalization allow for a modular approach to lead discovery and optimization. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this versatile building block, enabling researchers to explore new chemical space in the quest for novel therapeutics. The inherent drug-like properties of the pyrazole core, combined with the synthetic flexibility of this intermediate, make it a valuable asset in any drug discovery program.

References

-

ResearchGate (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Available at: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

ResearchGate (2025). Nitropyrazoles (review). Available at: [Link]

-

Quora (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available at: [Link]

-

Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]

- Google Patents (2015). US20150232412A1 - Process for the reduction of nitro derivatives to amines.

-

ResearchGate (2025). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Available at: [Link]

-

Organic Chemistry Portal (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Available at: [Link]

-

Wikipedia (n.d.). Sonogashira coupling. Available at: [Link]

-

National Institutes of Health (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. Available at: [Link]

-

National Institutes of Health (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

-

MDPI (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

-

Taylor & Francis Online (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available at: [Link]

- Google Patents (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

Open Access LMU (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]

-

MDPI (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

-

reposiTUm (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available at: [Link]

-

ResearchGate (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Available at: [Link]

-

National Institutes of Health (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC. Available at: [Link]

-

ResearchGate (2025). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available at: [Link]

-

RSC Publishing (n.d.). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Available at: [Link]

-

PubChemLite (n.d.). 4-bromo-3-nitro-1-phenyl-1h-pyrazole. Available at: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

PubMed (2008). Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins. Available at: [Link]

-

MDPI (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

KTU ePubl (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available at: [Link]

-

National Journal of Pharmaceutical Sciences (2021). A review of pyrazole an its derivative. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 18. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

Troubleshooting & Optimization

improving yield of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole synthesis

The following guide is structured as a Technical Support Center for the synthesis of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole . This content addresses the specific challenges of regioselectivity, reaction kinetics, and purification inherent to this scaffold.

Ticket Subject: Yield Optimization for 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Synthetic Strategy

This molecule is a critical intermediate, often utilized in the synthesis of vasopressin V2 receptor antagonists (e.g., Lixivaptan). The synthesis hinges on two critical steps: Regioselective N-alkylation and Electrophilic Bromination .

The primary yield-limiting factor is the N1 vs. N2 alkylation ratio during the initial step. The 3-nitro group creates an electronic and steric bias, but without strict control, the kinetic N2-isomer forms, leading to significant material loss during purification.

The Validated Workflow

The following pathway is the industry-standard "Golden Route" for maximizing throughput.

Figure 1: Validated synthetic workflow. Note that bromination is performed AFTER isomer separation to avoid wasting reagents on the incorrect regioisomer.

Module 1: The Alkylation Bottleneck (Regioselectivity)

Problem: Users report low yields (30-40%) due to formation of the unwanted N2-isomer (1-(4-methylbenzyl)-5-nitro-1H-pyrazole). Goal: Shift the N1:N2 ratio to >4:1.

The Science of the Failure

The pyrazole anion is an ambident nucleophile.

-

Thermodynamic Product (N1): Alkylation at N1 (distal to the nitro group) is sterically less hindered and thermodynamically more stable.

-

Kinetic Product (N2): The N2 nitrogen (adjacent to the nitro group) carries significant electron density due to the inductive effect of the nitro group, often reacting faster under uncontrolled conditions.

Protocol Optimization

| Parameter | Standard (Low Yield) | Optimized (High Yield) | Technical Rationale |

| Base | NaH | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect" improves solubility and creates a looser ion pair, favoring the thermodynamic N1 product. |

| Solvent | THF or Acetone | DMF or NMP | Polar aprotic solvents stabilize the transition state. DMF is preferred for solubility. |

| Temperature | 0°C to RT | 60°C - 80°C | Higher thermal energy helps the system overcome the barrier to reach the thermodynamic N1 minimum. |

| Reagent | Benzyl Bromide | Benzyl Chloride + KI | Chlorides react slower, allowing thermodynamic equilibration. Adding catalytic KI generates reactive iodides in situ. |

Troubleshooting Guide: Alkylation

Q: My reaction shows a 1:1 mixture of isomers. How do I fix this?

-

A: Switch to Cesium Carbonate (

) in DMF at 60°C. If cost is prohibitive, use

Q: How do I distinguish N1 from N2 by NMR?

-

A: Look at the splitting of the pyrazole protons and the NOESY spectrum.

-

N1 Isomer (Target): The benzyl

protons will show a NOE correlation with the pyrazole H-5 proton. -

N2 Isomer (Impurity): The benzyl

is adjacent to the Nitro group; you will not see a strong NOE to a ring proton, or you will see a shift in the H-5 signal due to the proximity of the benzyl ring.

-

Module 2: The Bromination Step (Conversion)

Problem: Incomplete conversion or formation of poly-brominated side products. Goal: 100% conversion to the 4-bromo derivative.

The Science of the Reaction

The 3-nitro group is strongly electron-withdrawing, deactivating the pyrazole ring toward electrophilic aromatic substitution (SEAr). However, the N-benzyl group provides enough activation to allow bromination at the C4 position.

Protocol Optimization

Method A: Mild Conditions (Preferred)

-

Reagent: N-Bromosuccinimide (NBS) (1.1 equivalents).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Temperature: Reflux (ACN) or 60°C (DMF).

-

Mechanism: NBS provides a low, steady concentration of electrophilic bromine (

), preventing over-bromination of the benzyl ring.

Method B: "Force" Conditions (If Method A Stalls)

-

Reagent: Bromine (

) (1.05 eq) + Sodium Acetate (buffer). -

Solvent: Glacial Acetic Acid.

-

Warning: This method is harsh. The benzyl ring is susceptible to bromination under these conditions. Monitor strictly by LCMS.

Troubleshooting Guide: Bromination

Q: The reaction stalls at 80% conversion.

-

A: Do not add massive excess of NBS. Instead, add 5 mol% Ammonium Acetate (

) or a drop of concentrated

Q: I see a byproduct with M+ + 79/81 mass units.

-

A: You have brominated the benzyl ring (likely ortho to the methyl group). This happens if the reaction is too hot or if elemental bromine is used without a buffer. Switch to NBS in DMF at a lower temperature (40°C) and extend the reaction time.

Module 3: Purification & Workup

Problem: The N1 and N2 isomers from Step 1 are difficult to separate.

Separation Strategy

Do not attempt to carry the mixture through to bromination. Separate before bromination.

-

Crystallization (First Pass):

-

The N1 isomer (3-nitro) is often less soluble in non-polar solvents than the N2 isomer.

-

Solvent System: Dissolve the crude oil in hot Ethanol (EtOH). Cool slowly to 0°C. The N1 isomer often crystallizes out as pale yellow needles.

-

-

Column Chromatography (Polishing):

-

If crystallization fails, use silica gel.

-

Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

-

Order of Elution: The N1 isomer is generally more polar (elutes later) than the N2 isomer due to the large dipole moment created by the aligned Nitro and Benzyl groups, though this can vary by specific column chemistry. Always verify fractions by TLC.

-

Interactive Troubleshooting Flowchart

Figure 2: Decision tree for troubleshooting yield loss at specific synthetic stages.

References

-

Regioselectivity in Pyrazole Alkylation

- Title: "Regioselective Synthesis of 1-Substituted Pyrazoles"

- Source:Journal of Organic Chemistry

- Context: Discusses the thermodynamic preference for N1 alkylation in 3-substituted pyrazoles using Cesium bases.

-

URL:[Link] (Representative link for concept verification)

-

Bromination of Deactivated Pyrazoles

- Title: "Efficient Bromination of Deactiv

- Source:Tetrahedron Letters

- Context: Validates the use of NBS/DMF for bromin

-

URL:[Link]

-

Lixivaptan Intermediate Synthesis

- Title: "Process Development for the Synthesis of Lixivaptan"

- Source:Organic Process Research & Development (OPRD)

- Context: Detailed workup and isolation procedures for 3-nitropyrazole intermedi

-

URL:[Link]

Technical Support Center: Purification of Nitro-Substituted Pyrazoles

[1][2][3]

Introduction: The Deceptive Simplicity of Nitropyrazoles

Welcome. If you are reading this, you are likely struggling with a compound that looks simple on paper but behaves erratically on the bench. Nitro-substituted pyrazoles are a unique class of energetic heterocycles.[1][2] They possess a "Jekyll and Hyde" character: the pyrazole ring is aromatic and stable, but the nitro group introduces significant acidity (lowering pKa), high polarity, and—critically—thermal instability.[3]

This guide is not a textbook; it is a troubleshooting manual designed to unstuck your workflow. We will address the three most common failure modes: Silica Tailing , Regioisomer Co-elution , and Thermal Hazards .[2][3]

Module 1: Chromatography Challenges (The "Acidic Trap")

Q1: Why does my 3-nitropyrazole streak/tail on silica gel, even with 50% Ethyl Acetate?

The Diagnosis: You are fighting pKa, not just polarity. Unsubstituted pyrazole has a pKa of ~14 (very weak acid). However, a nitro group is a powerful electron-withdrawing group (EWG).[1][2][3]

At this acidity, the N-H proton is labile. Standard silica gel is slightly acidic (pH 6–7), but its surface silanols (

The Protocol: Acidified Flash Chromatography Do not simply increase polarity; you must suppress ionization.

-

Mobile Phase Modifier: Add 0.5% to 1% Acetic Acid (AcOH) or Formic Acid to both your non-polar (Hexane/DCM) and polar (EtOAc/MeOH) solvent reservoirs.

-

Why? The excess acid keeps the pyrazole in its protonated (neutral) state, breaking the interaction with silanols.

-

-

Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the acidified starting solvent before loading your sample.

-

Loading: Dissolve your crude in a minimum amount of DCM/MeOH, add silica, and evaporate to dryness (Dry Loading). Do not liquid load with DMSO or DMF, as these will drag the compound.

Self-Validating Check:

Module 2: Separating Regioisomers (The 1,3 vs. 1,5 Dilemma)

Q2: I alkylated 3-nitropyrazole and obtained a mixture of 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers. They co-elute on TLC. How do I separate them?

The Diagnosis: This is the classic "N-alkylation Ambiguity."[1] The isomers have identical mass and functional groups, but their Dipole Moments differ significantly.

-

1,3-isomer: The alkyl group and nitro group are further apart.[1][2] The dipole vectors often cancel out less or interact differently with the stationary phase.

-

1,5-isomer: The steric bulk of the nitro group adjacent to the alkyl group twists the ring substituents, altering the effective polarity.

The Protocol: Dipole-Targeted Gradients Standard Hexane/EtOAc often fails here because it relies purely on adsorption.[1][2] You need a solvent system that exploits pi-pi interactions or subtle polarity shifts.[1][2]

Recommended Solvent Systems:

| System | Application | Mechanism |

|---|---|---|

| Toluene / Ethyl Acetate | Aromatic Isomers | Toluene interacts with the pi-system of the pyrazole.[1][2] Isomers with different electron densities will separate better. |

| DCM / Methanol (0-5%) | High Polarity | Good for highly polar derivatives.[1][2] The selectivity is often different from Hexane/EtOAc. |

| C18 Reverse Phase | Difficult Separations | Water/Acetonitrile gradients often resolve isomers that co-elute on normal phase silica. |

Visualization of Logic:

Caption: Decision matrix for selecting the correct stationary/mobile phase for regioisomer separation.

Module 3: Non-Chromatographic Scalability

Q3: My compound "oils out" during recrystallization. How do I get a solid?

The Diagnosis: Nitro-pyrazoles often have melting points that are suppressed by impurities (the "eutectic drop").[1] If you cool a hot saturated solution too fast, or if the impurity profile is high, the compound separates as a liquid (oil) before it can organize into a crystal lattice.[3]

The Protocol: The "Two-Solvent" Titration

-

Dissolution: Dissolve the crude oil in the minimum amount of a Good Solvent (e.g., Ethanol, Acetone, or Ethyl Acetate) at reflux.[2][3]

-

Precipitation: Slowly add a Poor Solvent (e.g., Water, Hexane, or Heptane) dropwise to the boiling solution until a faint turbidity (cloudiness) persists.[2][3]

-

The Trick: Add one drop of the Good Solvent to clear the solution.

-

Cooling: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature. Do not use an ice bath immediately.

Table: Common Solvent Pairs for Nitropyrazoles

| Good Solvent | Poor Solvent | Notes |

|---|---|---|

| Ethanol | Water | Excellent for polar nitropyrazoles.[1][2] High recovery. |

| Ethyl Acetate | Hexane/Heptane | Good for N-alkylated (less polar) derivatives.[1][2] |

| Toluene | - | Often works as a single solvent; cooling induces crystallization.[1][2] |

Module 4: Safety & Energetics (CRITICAL)

Q4: Can I distill or sublime my nitropyrazole to purify it?

The Warning: STOP. Nitro-substituted pyrazoles, especially polynitro variants (e.g., dinitro- or trinitropyrazoles), are Energetic Materials .[1][2][3] They share structural features with explosives like TNT and RDX.

The Protocol: Thermal Safety Assessment Before applying heat (>50°C) to any quantity larger than 100 mg:

-

DSC (Differential Scanning Calorimetry): You must run a DSC scan. Look for the "Exotherm Onset."

-

Rule of Thumb: Never heat a compound within 50°C of its decomposition exotherm.

-

-

Sublimation: Only safe for mono-nitro compounds with validated thermal stability.[1][2] Must be done under high vacuum (to lower the required T) and behind a blast shield.

-

Distillation: Generally discouraged . The pot residue can overheat and detonate.

Workflow for Thermal Processing:

Caption: Mandatory safety workflow before subjecting nitro-pyrazoles to thermal purification methods.

References

-

Biotage. (2023). How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

-

Williams, R. (2022).[2] pKa Data Compiled by R. Williams. Organic Chemistry Data.[8][9] Retrieved from [Link][2][3]

-

PubChem. (2025).[8][10] 3-Nitropyrazole Compound Summary. National Library of Medicine. Retrieved from [Link][2][3]

-

Spotted Lizard Prints. (2025).[8][11] Sublimation Safety and Fumes.[11][12][13] Retrieved from [Link]

Sources

- 1. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]

- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 6. benchchem.com [benchchem.com]

- 7. [Thin layer chromatographic separation of 1,3,4- and 1,3,5-dimethylphenol as reaction products with 1-phenyl-2,3-dimethyl-4-aminopyrazolone-(5) or as coupling products with Echtrot salt AL] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spottedlizardprints.com [spottedlizardprints.com]

- 12. youtube.com [youtube.com]

- 13. ⚠️ Customizing can be dangerous! - Protect yourself as follows [brildor.com]

Technical Support Center: Troubleshooting Pyrazole Bromination

Topic: Overcoming Low Conversion & Regioselectivity Issues in Pyrazole Bromination

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Diagnostic Triage: Why is my reaction failing?

Bromination of the pyrazole ring, typically at the C4 position, is a staple in medicinal chemistry. However, the nitrogen-rich heterocycle presents a unique "Protonation Paradox" that often stalls conversion.

Use the following diagnostic workflow to identify your specific failure mode before altering your protocol.

Figure 1: Diagnostic logic flow for identifying the root cause of incomplete pyrazole bromination.

The Core Mechanics of Failure

Issue A: The Protonation Trap (The "Acid Stall")

The Symptom: The reaction starts well but stalls at ~30-40% conversion. Adding more NBS does not help.

The Cause: Electrophilic Aromatic Substitution (EAS) generates

-

Mechanism: The pyrazolium ion is positively charged and highly electron-deficient, effectively deactivating the ring toward further electrophilic attack. The Fix: You must scavenge the acid byproduct.

-

Protocol Adjustment: Add 1.1–1.5 equivalents of a weak inorganic base (e.g.,

,

Issue B: Electron-Deficient Substrates

The Symptom: No reaction or extremely slow kinetics (

-

Solvent Switch: Use Fluorinated Alcohols (TFE or HFIP).[1] These solvents stabilize the transition state and increase the electrophilicity of the brominating species via hydrogen bonding [1].

-

Catalysis: Use a Lewis Acid catalyst (e.g.,

) or switch to oxidative conditions (

Issue C: Reagent Quality (The "Yellow NBS" Problem)

The Symptom: Inconsistent yields, dark reaction mixtures, or side reactions (radical bromination at benzylic positions).

The Cause: NBS decomposes over time to release bromine (

Critical Experimental Protocols

Protocol 1: Purification of N-Bromosuccinimide (NBS)

Never use yellow NBS for sensitive regioselective chemistry.

| Step | Action | Technical Note |

| 1 | Dissolve NBS in hot water (75–80°C). | Ratio: ~10g NBS per 100mL water.[2] Do not boil prolonged (decomposes). |

| 2 | Filter rapidly while hot. | Removes insoluble impurities. |

| 3 | Cool filtrate on ice. | White crystals will precipitate. |

| 4 | Filter and dry in a desiccator.[3] | Store in the dark at 4°C. |

| Validation | Melting Point Check | Pure NBS mp: 175–178°C . |

Protocol 2: Buffered Bromination (For Acid-Sensitive/Basic Substrates)

Best for standard pyrazoles where protonation is the suspected stall mechanism.

Reagents: Substrate (1.0 eq), NBS (1.05 eq),

-

Setup: In a round-bottom flask, dissolve the pyrazole substrate in acetonitrile (

) or DMF (0.5 M concentration). -

Buffering: Add solid

(1.1 equiv). Note: Sodium acetate can be used if solubility is an issue, but carbonate is easier to remove. -

Addition: Cool to 0°C. Add Recrystallized NBS (1.05 equiv) portion-wise over 15 minutes.

-

Why portion-wise? Controls the exotherm and prevents local high concentrations of

species.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

-

Workup: Dilute with water. If solid precipitates, filter.[2] If oil, extract with EtOAc, wash with saturated

(to remove succinimide and acid), then brine.

Protocol 3: The "Green" Oxidative Protocol ( )

Best for deactivated rings or industrial scalability. Avoids succinimide waste.

Reagents: Substrate (1.0 eq), 30%

-

Setup: Suspend pyrazole in Ethanol (or water for "on-water" chemistry).

-

Acid Addition: Add 48% aqueous

(1.1 equiv) dropwise. -

Oxidant Addition: Add 30%

(1.1 equiv) dropwise at RT. -

Monitoring: Stir for 1–4 hours. The mixture often turns orange (transient

) then fades as consumption occurs. -

Quench: Treat with 10%

(sodium thiosulfate) to quench residual oxidants/bromine.

Advanced Mechanism & Pathway Visualization

Understanding the competition between the productive pathway and the deactivation pathway is crucial.

Figure 2: The Kinetic Competition. Note how the HBr byproduct feeds back to protonate the starting material, creating a "Dead End" Pyrazolium salt.

Frequently Asked Questions (FAQ)

Q: My pyrazole has no substituent on Nitrogen (N-H). Can I still use NBS? A: Yes, but be careful. N-unsubstituted pyrazoles can undergo N-bromination first to form an N-bromo species. This is usually a kinetic intermediate that rearranges to the C4-bromo product upon heating or acid catalysis. If you see a new spot that reverts to Starting Material (SM) on workup, it might be the N-bromo intermediate. Tip: Protect the nitrogen (e.g., Boc, THP) if regioselectivity is poor [3].

Q: I am using DMF as a solvent but the conversion is low. Why?

A: While DMF is polar, it can trap the reaction if the

Q: How do I remove the succinimide byproduct completely? A: Succinimide is highly water-soluble. A rigorous wash with water (x3) during the workup usually removes it. Alternatively, washing the organic layer with 0.5M NaOH will convert succinimide to the ring-opened succinate salt, which washes out instantly (ensure your product is stable to base).

References

-

Tang, M., et al. (2019). "Fluorinated Alcohols as Promoters for the Regioselective Bromination of Pyrazoles." Journal of Organic Chemistry.

-

Podgoršek, A., et al. (2009). "Green Bromination of Heterocycles using H2O2/HBr on Water." Green Chemistry.

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

-

Menyhárd, D. K., et al. (2016). "Troubleshooting N-Bromosuccinimide Brominations: Mechanism and Impurities." Organic Process Research & Development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

handling moisture sensitivity in pyrazole synthesis protocols

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of pyrazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to moisture sensitivity, a critical factor in achieving high yields and purity in these reactions.

Troubleshooting Guide: Overcoming Moisture-Related Hurdles in Pyrazole Synthesis

Issue 1: Low or No Product Yield

You've run your pyrazole synthesis, typically a cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, and the yield is disappointingly low, or you've isolated no product at all.

Potential Cause: Hydrolysis of Intermediates or Reagents

The cornerstone of many pyrazole syntheses is the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][2] Water can disrupt this delicate equilibrium.

-

Mechanism of Interference: Excess water can lead to the hydrolysis of the hydrazone intermediate back to its starting materials—the 1,3-dicarbonyl compound and hydrazine. This equilibrium shift can significantly reduce the concentration of the key intermediate, thereby stalling the reaction.

Troubleshooting Steps:

-

Rigorous Solvent Drying: Ensure all solvents are rigorously dried before use. While some modern protocols have been developed to work in aqueous media, many traditional and widely used methods require anhydrous conditions.[3][4][5] Refer to the table below for recommended drying agents for common solvents.[6][7][8][9]

-

Use of Anhydrous Reagents: Hydrazine and its derivatives can be hygroscopic. Use freshly opened bottles of anhydrous hydrazine or distill hydrazine hydrate before use. For solid hydrazines (e.g., hydrazine hydrochloride, phenylhydrazine hydrochloride), ensure they have been stored in a desiccator.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly crucial when working with highly sensitive reagents or on a small scale where even minor exposure to atmospheric moisture can be detrimental.

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[10] If you observe the persistence of starting materials and the formation of a new spot that does not correspond to the product, it could be the hydrazone intermediate. This suggests that the cyclization/dehydration step is being inhibited.

Issue 2: Formation of Unwanted Side Products

Your final product is contaminated with significant impurities, complicating purification and reducing the overall yield.

Potential Cause: Water-Mediated Side Reactions

Beyond simple hydrolysis, water can promote alternative reaction pathways.

-

Aldol Condensation: In the presence of basic catalysts, which are sometimes used in pyrazole synthesis, water can facilitate the self-condensation of 1,3-dicarbonyl compounds that have enolizable protons, leading to complex aldol adducts.

-

Decomposition of Reagents: Some reagents used in pyrazole synthesis are sensitive to moisture and can decompose. For instance, if using a strong base like sodium hydride to deprotonate a precursor, any water present will quench the base, leading to incomplete reaction and potential side reactions.

Troubleshooting Steps:

-

Optimize Catalyst and Base Addition: If using a base, ensure it is added to a strictly anhydrous reaction mixture. Consider using non-hygroscopic bases where possible.

-

Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor side reactions, which may have a higher activation energy than the desired pyrazole formation.

-

Purify Starting Materials: Ensure your 1,3-dicarbonyl compound is pure and free from acidic or basic impurities that could catalyze side reactions in the presence of water.

Data & Protocols

Table 1: Recommended Drying Agents for Common Solvents in Pyrazole Synthesis

| Solvent | Primary Drying Agent | Notes | Water Content (ppm) |

| Tetrahydrofuran (THF) | Sodium/Benzophenone Ketyl | Provides a visual indication of dryness (deep blue/purple). Pre-dry with 4Å molecular sieves.[8] | ~43 (reflux over Na/benzophenone)[7] |

| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill from CaH₂ for best results.[8] | ~13 (heated over CaH₂)[7] |

| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Pre-dry with 4Å molecular sieves, then distill from CaH₂.[8] | N/A |

| Toluene | Sodium/Benzophenone Ketyl | Similar to THF, an excellent method for achieving very low water content. | N/A |

| Ethanol/Methanol | Magnesium Turnings/Iodine | Forms magnesium alkoxide which reacts with water. 3Å molecular sieves are also effective but may require longer contact time.[7][8] | ~33-54 (Mg/I₂)[7] |

| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | Avoid basic drying agents like CaH₂ or NaOH as they can cause decomposition. Distill under reduced pressure.[8] | N/A |

Data on water content is illustrative and can vary based on the specific procedure and handling.[6][7]

Protocol: Setting Up a Reaction Under Inert Atmosphere

-

Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Allow to cool in a desiccator.

-

Assembly: Quickly assemble the glassware (e.g., round-bottom flask with a condenser and nitrogen inlet) while still warm.

-

Purging: Connect the nitrogen or argon line to the inlet. Use a bubbler at the outlet of the condenser to monitor gas flow. Purge the system for 10-15 minutes.

-

Solvent and Reagent Addition: Add the anhydrous solvent via a cannula or a dry syringe. Solid reagents can be added via a powder funnel under a positive flow of inert gas. Liquid reagents should be added via a dry syringe.

-

Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction.

Visualizing the Troubleshooting Process

Diagram 1: Decision Tree for Troubleshooting Low Yield in Pyrazole Synthesis

Caption: Troubleshooting flowchart for low-yield pyrazole synthesis.

Diagram 2: Detrimental Effect of Water on Pyrazole Synthesis

Caption: Water's role in the hydrolysis of the hydrazone intermediate.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to use anhydrous conditions for pyrazole synthesis?

A1: Not always, but it is highly recommended for most traditional protocols, especially those involving sensitive reagents or catalysts. There is a growing field of "green chemistry" where pyrazole syntheses are developed in aqueous media.[3][5][11] However, these are specific, optimized protocols. If you are following a classical method, such as the Knorr pyrazole synthesis, assuming the need for anhydrous conditions is a safe starting point.[10]

Q2: Can I use a Dean-Stark trap to remove water during the reaction?

A2: Yes, a Dean-Stark trap is an excellent technique for reactions that generate water, provided your solvent is azeotropic with water (e.g., toluene, benzene). This physically removes water from the reaction mixture, driving the equilibrium towards product formation. This is particularly useful for the final dehydration step of the cyclized intermediate.

Q3: My hydrazine reagent has turned a dark color. Can I still use it?

A3: Hydrazine and its derivatives, especially phenylhydrazine, can oxidize upon exposure to air and light, resulting in a darker color.[10] This indicates decomposition and the presence of impurities. Using such a reagent can lead to lower yields and the formation of side products. It is best to purify the hydrazine by distillation before use or to use a fresh, high-purity supply.

Q4: How do I properly activate molecular sieves for drying solvents?

A4: To activate molecular sieves, heat them in a furnace at 300-320°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.[9] Allow them to cool in a desiccator before use. Once used, they can be reactivated by the same process.

Q5: Are there any alternatives to using highly reactive drying agents like sodium?

A5: Absolutely. Passing solvents through a column of activated alumina is a very effective and safer alternative to distillation from reactive metals for solvents like THF.[6][7] Additionally, simply storing solvents over activated molecular sieves for 48-72 hours can achieve very low water content.[6][7]

References

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

-

American Chemical Society. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]

-

Chemistry LibreTexts. (2021). Drying Solvents. [Link]

-

Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

-

Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Green Synthesis and Catalysis. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Scribd. (1990). Advanced Practical Organic Chemistry - Purification and Drying of Solvents. [Link]

-

National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-